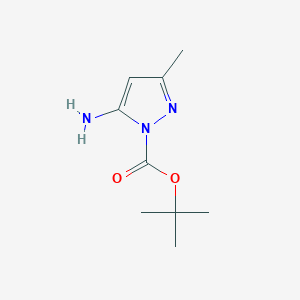

Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate

Description

The exact mass of the compound Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl 5-amino-3-methylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-6-5-7(10)12(11-6)8(13)14-9(2,3)4/h5H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDRIBPTIGVLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719351 | |

| Record name | tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065204-79-6 | |

| Record name | tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrazole Building Block

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," consistently forming the core of numerous biologically active compounds. Its unique electronic properties and conformational flexibility allow for precise interactions with a wide array of biological targets. Within this important class of heterocycles, tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (CAS No. 1065204-79-6) has emerged as a particularly valuable and versatile building block.

This technical guide offers a comprehensive overview of the properties, synthesis, and applications of this key intermediate. As a senior application scientist, the aim is not merely to present data, but to provide a deeper understanding of the causality behind its utility, empowering researchers to strategically incorporate this molecule into their drug discovery programs. The presence of a Boc-protected nitrogen, a reactive amino group, and a methyl substituent on the pyrazole ring provides a rich platform for a variety of chemical transformations, making it an ideal starting point for the synthesis of compound libraries targeting a range of therapeutic areas, most notably in the development of protein kinase inhibitors.

Physicochemical and Structural Properties

| Property | Value | Source |

| CAS Number | 1065204-79-6 | |

| Molecular Formula | C₉H₁₅N₃O₂ | |

| Molecular Weight | 197.23 g/mol | |

| IUPAC Name | tert-butyl 5-amino-3-methylpyrazole-1-carboxylate | |

| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate (Predicted) | Inferred from synthetic protocols of related compounds |

| pKa | Not available | - |

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate is not abundant, a reliable synthetic route can be proposed based on established methods for the preparation of substituted aminopyrazoles. The following protocol is a robust and scalable approach, with the rationale for each step explained to ensure reproducibility and understanding.

Proposed Synthetic Pathway

Detailed Experimental Protocol (Proposed)

Objective: To synthesize tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate via a cyclization reaction.

Materials:

-

3-Aminocrotononitrile

-

tert-Butyl carbazate

-

Sodium ethoxide (NaOEt) or another suitable base

-

Anhydrous ethanol

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.

-

Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide to the ethanol and stir until dissolved.

-

Addition of Starting Materials: To the basic ethanol solution, add 3-aminocrotononitrile followed by tert-butyl carbazate.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate.

Causality of Experimental Choices:

-

Base: Sodium ethoxide is used to deprotonate the tert-butyl carbazate, increasing its nucleophilicity to facilitate the initial attack on the nitrile group of 3-aminocrotononitrile, which is a key step in the cyclization process.

-

Solvent: Anhydrous ethanol is an excellent solvent for the reactants and the base, and its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

-

Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the strong base with atmospheric moisture and carbon dioxide.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule, from unreacted starting materials and byproducts.

Spectroscopic Characterization (Predicted)

While a publicly available experimental spectrum for tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate is elusive, its spectral properties can be reliably predicted based on the analysis of its structural features and comparison with closely related, well-characterized analogs.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

tert-Butyl Group: A sharp singlet at approximately 1.5-1.6 ppm, integrating to 9 protons.

-

Methyl Group: A singlet at around 2.1-2.2 ppm, integrating to 3 protons.

-

Pyrazole Ring Proton: A singlet at approximately 5.4-5.6 ppm, integrating to 1 proton.

-

Amino Group: A broad singlet at a variable chemical shift (typically 4.5-5.5 ppm), integrating to 2 protons. The broadness is due to quadrupole coupling and exchange with trace amounts of water.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

tert-Butyl Carbons: A signal for the three equivalent methyl carbons around 28 ppm and a signal for the quaternary carbon at approximately 82-84 ppm.

-

Methyl Carbon: A signal at around 10-12 ppm.

-

Pyrazole Ring Carbons: Three distinct signals for the pyrazole ring carbons, with the C-N carbons appearing further downfield than the C=C carbon.

-

Carbonyl Carbon: A signal in the range of 150-152 ppm.

IR (Infrared) Spectroscopy

-

N-H Stretching: Two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and tert-butyl groups.

-

C=O Stretching: A strong absorption band around 1720-1740 cm⁻¹ for the carbonyl group of the Boc protecting group.

-

C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the pyrazole ring.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 197.12.

-

Fragmentation: A prominent peak corresponding to the loss of the tert-butyl group ([M-56]⁺) or isobutylene ([M-57]⁺) is expected.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate lies in its application as a versatile synthon in the development of high-value therapeutic agents. The aminopyrazole core is a well-established pharmacophore in numerous kinase inhibitors, which are a cornerstone of modern oncology and immunology.

The strategic placement of the amino and methyl groups, along with the Boc-protected nitrogen, allows for a systematic and modular approach to library synthesis. The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents that can interact with the hinge region of a kinase active site. The Boc group provides a stable protecting group that can be selectively removed under acidic conditions to allow for further functionalization of the pyrazole ring nitrogen.

Role in the Synthesis of Kinase Inhibitors

A prime example of the utility of the aminopyrazole scaffold is in the development of inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. While a specific example detailing the use of CAS 1065204-79-6 is not readily found in published literature, its close structural similarity to intermediates used in the synthesis of CDK inhibitors highlights its potential. For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a known pharmacophore for targeting CDKs.

The synthesis of such inhibitors often involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between the aminopyrazole and a suitably functionalized pyrimidine or other heterocyclic system. The substituents on the pyrimidine can be varied to optimize potency, selectivity, and pharmacokinetic properties.

Targeting Signaling Pathways in Disease

Kinase inhibitors derived from aminopyrazole scaffolds can target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK and PI3K pathways.

By inhibiting key kinases like CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising therapeutic candidates.

Conclusion

tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate is a high-value synthetic intermediate that provides a strategic entry point for the synthesis of complex and biologically active molecules. Its well-defined structure and predictable reactivity make it an indispensable tool for medicinal chemists. While a wealth of public data on this specific molecule is still emerging, its utility can be confidently inferred from the extensive body of research on the aminopyrazole scaffold. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic approach, and a clear rationale for its application in the development of kinase inhibitors, thereby empowering researchers to leverage this versatile building block in their quest for novel therapeutics.

References

-

PubChem. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. [Link]

-

J&K Scientific. tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate. [Link]

-

MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

-

MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

An In-Depth Technical Guide to tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (CAS 1065204-79-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate, a key heterocyclic building block, holds significant importance in the landscape of modern medicinal chemistry. As a member of the N-Boc protected aminopyrazole family, this compound offers a versatile scaffold for the synthesis of a wide array of complex molecules with diverse biological activities. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on one of the pyrazole nitrogens allows for selective functionalization at other positions, namely the free amino group and the pyrazole ring itself. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this valuable intermediate, tailored for professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate is presented in the table below. This data is essential for its handling, storage, and use in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1065204-79-6 | [1][2][3] |

| Molecular Formula | C₉H₁₅N₃O₂ | [2][4] |

| Molecular Weight | 197.23 g/mol | [2][4] |

| IUPAC Name | tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate | [3] |

| Purity | ≥97% (typical) | [2] |

| Appearance | Off-white to light yellow solid | [1] |

| Storage | 4°C, protect from light | [2] |

Synthesis and Purification

The synthesis of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate is most commonly achieved through the regioselective N-Boc protection of the commercially available 3-methyl-1H-pyrazol-5-amine. The regioselectivity of this reaction is a critical consideration, as the pyrazole ring contains two nucleophilic nitrogen atoms.

Synthetic Rationale

The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial for the selective deprotonation of the pyrazole ring nitrogen. The resulting anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure the solubility of the starting materials and intermediates. The use of a strong base favors the deprotonation of the endocyclic nitrogen over the exocyclic amino group, leading to the desired N1-protected product.

Experimental Protocol: Synthesis of tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate

Materials:

-

3-methyl-1H-pyrazol-5-amine

-

Sodium hydride (60% dispersion in mineral oil)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate.

Spectroscopic Characterization

The structural confirmation of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate is achieved through standard spectroscopic techniques. Below is a summary of the expected and reported spectroscopic data.

| Spectroscopic Data | Expected/Reported Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.4 (s, 1H, pyrazole-H), ~4.0 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃), ~1.6 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (C=O), ~148 (pyrazole-C), ~140 (pyrazole-C), ~95 (pyrazole-CH), ~83 (O-C(CH₃)₃), ~28 (C(CH₃)₃), ~14 (CH₃) |

| Mass Spectrometry | [M+H]⁺: 198.1294 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The provided values are based on data from closely related structures and general principles of NMR spectroscopy.

Reactivity and Chemical Transformations

The utility of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate as a synthetic intermediate stems from the differential reactivity of its functional groups.

-

Exocyclic Amino Group (-NH₂): This is the most nucleophilic site and readily undergoes reactions such as acylation, sulfonylation, and condensation with aldehydes or ketones to form Schiff bases.

-

Boc-Protected Pyrazole Nitrogen: The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free pyrazole.

-

Pyrazole Ring: The C4 position of the pyrazole ring can undergo electrophilic substitution reactions, although this is less common in the presence of the activating amino group.

Example Reaction: N-Acylation

A common transformation is the acylation of the exocyclic amino group, which is a key step in the synthesis of many bioactive molecules.

Experimental Protocol: General Procedure for N-Acylation

Materials:

-

tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate

-

Acid chloride or carboxylic acid

-

Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, DMF)

Procedure:

-

Dissolve tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (1.0 eq) and a base (1.5-2.0 eq) in an anhydrous solvent.

-

If using an acid chloride, add it dropwise to the solution at 0 °C and allow the reaction to warm to room temperature.

-

If using a carboxylic acid, add the acid (1.1 eq) and the coupling agent(s) to the solution and stir at room temperature.

-

Monitor the reaction by TLC until completion.

-

Perform an aqueous workup, followed by extraction with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Reactivity and Derivatization Diagram

Caption: Key chemical transformations of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate serves as a crucial starting material for the synthesis of such compounds.

A notable application of this compound is in the synthesis of fused pyrimidine compounds that act as RET kinase inhibitors.[2][4] RET (Rearranged during Transfection) is a receptor tyrosine kinase, and its aberrant activation is implicated in several types of cancer.

In a patented synthesis, tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate was used in a palladium-catalyzed carbonylation reaction with a substituted pyrrolo[2,3-d]pyrimidine derivative to construct a more complex heterocyclic system.[4] This example highlights the utility of the title compound in convergent synthetic strategies, where the pre-functionalized pyrazole core is coupled with another heterocyclic fragment to rapidly build molecular complexity.

Safety and Handling

tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate is a valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its well-defined reactivity, enabled by the strategic placement of the Boc protecting group, allows for the selective elaboration of the aminopyrazole core. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, underscoring its importance for researchers and scientists engaged in the design and discovery of novel therapeutic agents.

References

-

Bellany, F. (2015). Development of Aurora A Kinase-Specific Inhibitors as Anticancer Agents. University College London. [Link]

-

Govindasamy, C. (2010). Anion-Tuning of Supramolecular Gel Properties. Durham University. [Link]

- Taiho Pharmaceutical Co., Ltd. (2020). Fused pyrimidine compound or salt thereof.

-

European Patent Office. (2021). Condensed pyrimidine compound or salt thereof. EP 3 260 454 B1. [Link]

-

Di Micco, S. (2019). PATHOLOGICAL NETWORK OF BD. Alma Mater Studiorum – Università di Bologna. [Link]

Sources

A Comprehensive Guide to the Synthesis of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed, two-step synthetic pathway for obtaining tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the classical Knorr-type pyrazole formation via the cyclocondensation of 3-aminocrotononitrile with hydrazine hydrate to yield the core intermediate, 5-amino-3-methyl-1H-pyrazole. The subsequent step involves the regioselective N-protection of the pyrazole ring with a tert-butoxycarbonyl (Boc) group. This guide elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the rationale behind key procedural choices to ensure reproducibility and high yield.

Strategic Overview: Retrosynthetic Analysis

The synthetic strategy for tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate is best conceptualized through a retrosynthetic approach. The target molecule is disconnected at the N1-Boc bond, a standard protecting group strategy, to reveal the core heterocyclic intermediate, 5-amino-3-methyl-1H-pyrazole. This intermediate is further disconnected via the Knorr pyrazole synthesis pathway, which involves the reaction of a hydrazine with a 1,3-dicarbonyl equivalent. In this case, the most efficient precursor is a β-ketonitrile, specifically 3-aminocrotononitrile, which provides the required methyl and amino functionalities at the correct positions upon cyclization with hydrazine.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Pyrazole Core: 5-Amino-3-methyl-1H-pyrazole

The formation of the pyrazole ring is the foundational step of this synthesis. The cyclocondensation reaction between a hydrazine derivative and a compound with two electrophilic centers is a robust and widely used method for constructing pyrazole systems.[1][2][3]

Mechanistic Rationale and Choice of Precursors

The selection of 3-aminocrotononitrile and hydrazine hydrate as starting materials is a strategic choice rooted in efficiency and regioselectivity.

-

3-Aminocrotononitrile (β-Enaminonitrile): This molecule serves as a masked version of a β-ketonitrile. It possesses two key reactive sites: the electrophilic nitrile carbon and the β-carbon of the α,β-unsaturated system. This specific arrangement ensures the formation of a 5-aminopyrazole upon reaction with hydrazine.[4][5]

-

Hydrazine Hydrate: As the simplest hydrazine, it provides the N-N backbone of the pyrazole ring. The initial reaction involves the nucleophilic attack of a hydrazine nitrogen onto the β-carbon of the enaminonitrile, followed by an intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon. Subsequent tautomerization and elimination of ammonia yield the aromatic pyrazole ring.

Caption: Simplified workflow for pyrazole ring formation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aminopyrazoles from β-ketonitriles.[5][6]

Materials and Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

3-Aminocrotononitrile

-

Hydrazine hydrate (~64% solution)

-

Ethanol (EtOH)

-

Toluene

-

Standard laboratory glassware for work-up and filtration

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminocrotononitrile (10.0 g, 121.8 mmol).

-

Solvent Addition: Add ethanol (100 mL) to the flask and stir the mixture to form a suspension.

-

Reagent Addition: Slowly add hydrazine hydrate (6.0 g, ~121.8 mmol, 1.0 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up: To the resulting residue, add toluene (100 mL) and heat to reflux with a Dean-Stark apparatus to remove any residual water.

-

Isolation: Cool the toluene solution to 0-5 °C in an ice bath. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Expected Outcome: The procedure should yield 5-amino-3-methyl-1H-pyrazole as a white to off-white solid.

| Parameter | Expected Value |

| Yield | 80-90% |

| Purity (by NMR) | >95% |

| Appearance | White solid |

Part II: N1-Boc Protection

With the pyrazole core synthesized, the next step is the regioselective installation of the tert-butoxycarbonyl (Boc) protecting group onto the N1 position of the pyrazole ring. This is a critical step for many subsequent reactions, as it modulates the reactivity of the heterocyclic system.

Mechanistic Rationale and Regioselectivity

The Boc protection of an amine or a similar N-H group is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[7] The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on one of the carbonyl carbons of the anhydride.

Regioselectivity: For 5-amino-3-methyl-1H-pyrazole, there are three potential sites for acylation: the two ring nitrogens (N1 and N2) and the exocyclic amino group (N5).

-

The N1 position is generally favored for Boc protection over the N2 position due to steric hindrance from the adjacent methyl group at C3.

-

Protection occurs on the ring nitrogen rather than the exocyclic amino group because the ring nitrogens are more nucleophilic in this system. The reaction is typically run under basic conditions (e.g., using triethylamine, TEA, or 4-dimethylaminopyridine, DMAP) to deprotonate the N-H of the pyrazole, further enhancing its nucleophilicity.[8]

Caption: Logical workflow for the N1-Boc protection step.

Detailed Experimental Protocol

This protocol is a robust method for the N-Boc protection of pyrazoles.[7][8][9]

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

5-Amino-3-methyl-1H-pyrazole (from Part I)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP, catalytic)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 5-amino-3-methyl-1H-pyrazole (9.7 g, 100 mmol) in dichloromethane (200 mL).

-

Base Addition: Add triethylamine (15.2 mL, 110 mmol, 1.1 eq) to the solution. If using DMAP, add a catalytic amount (e.g., 0.1 eq).

-

Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (22.9 g, 105 mmol, 1.05 eq) in DCM (50 mL) dropwise at room temperature over 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until completion.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 100 mL) and saturated brine solution (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Expected Outcome: The procedure should yield tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate as a stable solid.

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by NMR) | >98% |

| Appearance | White to pale yellow solid |

| CAS Number | 1065204-79-6 |

Safety Precautions

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

3-Aminocrotononitrile: Is toxic if swallowed or inhaled. Avoid contact with skin and eyes.

-

Di-tert-butyl dicarbonate: Can cause skin and eye irritation. It is moisture-sensitive.

-

Solvents: Dichloromethane is a suspected carcinogen. Toluene and ethanol are flammable. Handle all solvents in a fume hood away from ignition sources.

Conclusion

The synthesis of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate can be reliably achieved in high yield through a two-step sequence involving a Knorr-type pyrazole synthesis followed by a regioselective N-Boc protection. The protocols described herein are optimized for scalability and reproducibility, providing researchers in drug development and organic synthesis with a dependable method for accessing this important molecular scaffold.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Institutes of Health. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

-

Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (2023). ResearchGate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. (2021). National Institutes of Health. [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Scielo. [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]

-

Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (2001). ResearchGate. [Link]

-

Two independent routes leading to Boc-protected pyrazoles 5 and 3. (2020). ResearchGate. [Link]

-

Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). ResearchGate. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. [Link]

- Process for the preparation of 3-amino-5-methylpyrazole. (1997).

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. (2023). ResearchGate. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 7. books.rsc.org [books.rsc.org]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

The Analytical Scientist's Guide to tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate: A Spectroscopic Deep Dive

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (CAS No: 1065204-79-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. Each section offers in-depth interpretation, causality behind experimental choices, and self-validating protocols to ensure scientific integrity.

Introduction: The Significance of a Substituted Pyrazole

tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate is a heterocyclic compound featuring a pyrazole core, a functionality of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, serving as scaffolds for anti-inflammatory, analgesic, and antimicrobial agents.[1] The substituents on the pyrazole ring—a tert-butyl carbamate at N1, a methyl group at C3, and an amino group at C5—impart specific physicochemical properties that are crucial for its biological activity and pharmacokinetic profile. The tert-butoxycarbonyl (Boc) group, in particular, is a common protecting group in organic synthesis, suggesting this molecule is a valuable intermediate in the synthesis of more complex pharmaceutical compounds.

Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of such molecules, ensuring the reliability of subsequent research and development efforts.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Figure 1: Molecular structure of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.4 | Singlet | 1H | H4 | The proton on the pyrazole ring is expected to be a singlet as it has no adjacent protons. Its chemical shift is influenced by the electron-donating amino group and the overall aromaticity of the ring. |

| ~4.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on solvent and concentration due to hydrogen bonding. |

| ~2.2 | Singlet | 3H | -CH₃ | The methyl protons are attached to the pyrazole ring and will appear as a singlet. |

| ~1.6 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will give a strong singlet signal in the aliphatic region of the spectrum. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their hybridization and electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C=O (Boc) | The carbonyl carbon of the tert-butoxycarbonyl group is expected to be significantly downfield. |

| ~150 | C5 | The carbon bearing the amino group will be downfield due to the deshielding effect of the adjacent nitrogen and its position in the heterocyclic ring. |

| ~140 | C3 | The carbon with the methyl substituent will also be downfield, characteristic of a substituted carbon in a pyrazole ring. |

| ~95 | C4 | The C4 carbon is expected to be the most upfield of the ring carbons due to the electron-donating effects of the adjacent amino group. |

| ~82 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~28 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

| ~14 | -CH₃ | The methyl carbon attached to the pyrazole ring will be in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons like those of the amino group.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) | A primary amine will typically show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations. |

| 2980-2960 | C-H stretch | -CH₃ and -C(CH₃)₃ | Aliphatic C-H stretching vibrations. |

| ~1725 | C=O stretch | Carbonyl (Boc) | The carbonyl group of the tert-butyl carbamate will exhibit a strong absorption band in this region. |

| ~1620 | N-H bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine. |

| ~1580 | C=C/C=N stretch | Pyrazole Ring | Aromatic and heteroaromatic ring stretching vibrations. |

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Background Scan:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.

Predicted Mass Spectrum

Ionization Mode: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form a protonated molecular ion [M+H]⁺.

-

Expected Molecular Weight: 197.24 g/mol

-

Expected [M+H]⁺: m/z 198.12

Predicted Fragmentation Pattern:

The [M+H]⁺ ion is expected to undergo fragmentation, with the Boc group being particularly labile.

Figure 3: Predicted major fragmentation pathway for tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To confirm the molecular weight and obtain fragmentation data for structural verification.

Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Infusion and Ionization:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

To obtain fragmentation data, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 198) as the precursor ion and applying collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak and compare its m/z value with the calculated exact mass.

-

Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.

-

Conclusion: A Multi-faceted Approach to Spectroscopic Characterization

The comprehensive spectroscopic analysis of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate, as outlined in this guide, provides a robust framework for its unambiguous identification and structural elucidation. The convergence of data from NMR, IR, and MS techniques offers a high degree of confidence in the assigned structure. While the presented data is predictive, it is based on sound spectroscopic principles and serves as a reliable reference for researchers working with this compound and its analogs. The detailed protocols provided herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

- Synthesis and spectroscopic characterization of pyrazole derivatives. (n.d.).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

J&K Scientific. (n.d.). tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Organic & Pharmaceutical Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate

Prepared by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, understanding the physicochemical properties of a molecule is paramount to its success as a therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide provides an in-depth technical overview of the solubility profile of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (CAS No. 1065204-79-6)[1], a heterocyclic compound with a pyrazole core that is a common scaffold in medicinal chemistry.

While specific, quantitative solubility data for this compound is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and interpret its solubility profile. We will delve into the structural characteristics of the molecule, predict its solubility behavior, and provide detailed, field-proven protocols for its empirical determination in various solvent systems.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate and predict its general solubility characteristics.

-

The Pyrazole Core: Pyrazole and its derivatives generally exhibit moderate solubility. They tend to be more soluble in organic solvents such as ethanol, methanol, and acetone compared to water, a common trait for many heterocyclic compounds.[2][3]

-

The Amino Group (-NH2): The presence of a primary amine introduces a polar, hydrogen-bond-donating group, which can enhance aqueous solubility, particularly at acidic pH where it can be protonated to form a more soluble salt.

-

The Methyl Group (-CH3): This small alkyl group is nonpolar and will slightly increase the lipophilicity of the molecule, potentially favoring solubility in organic solvents.

-

The Tert-butyl Carboxylate Group (-COOC(CH3)3): This is a large, bulky, and lipophilic protecting group. The tert-butoxycarbonyl (Boc) group significantly increases the nonpolar surface area of the molecule.[4] This feature is expected to decrease aqueous solubility and enhance solubility in nonpolar organic solvents. The tert-butyl group is known to enhance stability and, in some contexts, overall solubility in organic media.[5]

Overall Prediction: Based on its structure, tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate is predicted to have limited aqueous solubility but good solubility in a range of common organic solvents. The amino group may provide a handle for pH-dependent solubility manipulation in aqueous media.

Methodologies for Determining Solubility

A comprehensive solubility profile requires empirical determination. The following section details the gold-standard and high-throughput methods for quantifying the solubility of a compound like tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic solubility due to its reliability for even poorly soluble compounds.[6][7] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Protocol:

-

Preparation: Add an excess amount of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), or various organic solvents) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C for biopharmaceutical relevance) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[8] Heating or sonication can be used initially to shorten the equilibration time, but the solution must be allowed to cool and stabilize at the target temperature.[6]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a low-binding filter (e.g., PTFE) to remove the solid. Care must be taken to avoid adsorption of the solute onto the filter material.[6]

-

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection

-

UV-Vis Spectroscopy[9]

-

Causality Behind Experimental Choices:

-

Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase, providing a thermodynamically stable measurement.

-

Why constant temperature? Solubility is temperature-dependent; for most solids, it increases with temperature.[10] Maintaining a constant temperature is crucial for reproducibility.

-

Why phase separation is critical? Any undissolved particles will lead to an overestimation of the solubility.

Data Presentation: A Template for Your Findings

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Thermodynamic Solubility of Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µM) | Classification |

| Water | [Experimental Value] | [Experimental Value] | [e.g., Sparingly soluble] |

| PBS (pH 7.4) | [Experimental Value] | [Experimental Value] | [e.g., Slightly soluble] |

| Methanol | [Experimental Value] | [Experimental Value] | [e.g., Soluble] |

| Ethanol | [Experimental Value] | [Experimental Value] | [e.g., Soluble] |

| Acetone | [Experimental Value] | [Experimental Value] | [e.g., Freely soluble] |

| Dichloromethane | [Experimental Value] | [Experimental Value] | [e.g., Freely soluble] |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Experimental Value] | [e.g., Very soluble] |

Kinetic Solubility Determination: High-Throughput Approaches

In early drug discovery, when compound availability is limited, kinetic solubility methods are often employed. These methods measure the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. Nephelometry, which measures turbidity, is a common technique.[9][11]

Experimental Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Impact of pH on Solubility

For ionizable compounds, pH can significantly alter solubility.[8] Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate contains a basic amino group. At a pH below the pKa of its conjugate acid, the amino group will be protonated, forming a cation that is generally more water-soluble than the neutral molecule. A pH-solubility profile is essential for predicting behavior in different physiological environments.

Protocol for pH-Solubility Profiling:

This experiment follows the shake-flask method, but a series of buffers with varying pH values (e.g., from pH 2 to pH 10) are used as the solvent.

Logical Relationship Diagram:

Caption: Relationship between pH, Ionization, and Aqueous Solubility.

Conclusion

This technical guide provides a comprehensive framework for characterizing the solubility profile of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate. By understanding the influence of its structural components and applying the detailed methodologies herein, researchers can generate the critical data needed to advance their drug discovery and development programs. A thorough understanding of solubility, from thermodynamic equilibrium in various organic solvents to pH-dependent aqueous behavior, is not merely an academic exercise but a fundamental pillar supporting the rational design of effective and deliverable medicines.

References

-

Solubility of Things. (n.d.). Pyrazole. Retrieved January 19, 2026, from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility. IntechOpen. [Link]

-

Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Bhatt, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

SlideShare. (2018). solubility experimental methods.pptx. Retrieved January 19, 2026, from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 19, 2026, from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl 5-amino-1H-pyrazole-3-carboxylate. Retrieved January 19, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyl 5-amino-1H-pyrazole-3-carboxylate [myskinrecipes.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rheolution.com [rheolution.com]

A Comprehensive Technical Guide to the Stability and Storage of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate

Introduction

Tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (CAS No. 578008-32-9) is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a pyrazole core with a protected primary amine and a free secondary amine, makes it a versatile synthon for creating complex molecular architectures with diverse pharmacological activities. The integrity of this reagent is paramount for achieving reproducible and reliable results in multi-step syntheses. This guide provides an in-depth analysis of the compound's stability profile, outlines field-proven storage and handling protocols, and offers a framework for in-house stability verification to ensure its optimal performance in research and development settings.

Physicochemical and Hazard Profile

A foundational understanding of the compound's properties is essential for its correct handling and storage. The key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 578008-32-9 | [1] |

| Molecular Formula | C₉H₁₅N₃O₂ | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | Typically an off-white to light yellow solid | Inferred from similar compounds |

| GHS Hazard Codes | H302, H315, H319, H335 | [1] |

| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1] |

Core Stability Profile: Influencing Factors

While generally stable under recommended storage conditions, the molecule's stability can be compromised by several environmental and chemical factors. The presence of two key functional groups—the acid-labile tert-butoxycarbonyl (Boc) group and the nucleophilic amino group—dictates its primary vulnerabilities.

-

Temperature: Elevated temperatures can accelerate the rate of degradation. While no specific decomposition temperature is readily available, best practices for complex organic molecules involve refrigerated storage to minimize thermal decomposition pathways and maintain long-term purity.

-

Moisture and Air: The amino group on the pyrazole ring can be susceptible to oxidation, although the pyrazole ring itself is relatively stable. More critically, moisture can facilitate hydrolytic decomposition, particularly if acidic or basic contaminants are present. Storing the compound in a dry, inert atmosphere is crucial.

-

Light: While specific photostability data is not published, many complex organic compounds, especially those with aromatic heterocyclic rings, can be sensitive to UV light. Exposure to light can provide the energy to initiate degradation reactions. Therefore, storage in an amber or opaque container is a necessary precaution.[2]

-

pH and Chemical Incompatibility: This is the most significant factor affecting the compound's stability.

-

Acids: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[3][4][5] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly cleave the Boc group, exposing the pyrazole ring nitrogen and yielding the unprotected aminopyrazole and gaseous byproducts.[4][5] This is the most predictable degradation pathway.

-

Strong Bases: While the Boc group is stable to most bases, strong bases should be avoided as they can promote other reactions or degradation pathways in complex molecules.[3]

-

Strong Oxidizing Agents: Reagents like peroxides, permanganates, or chromates should be considered incompatible. The amino group and the pyrazole ring system can be susceptible to oxidation, leading to the formation of undesired impurities and compromising the structural integrity of the molecule.[6]

-

Recommended Storage and Handling Protocols

To preserve the chemical integrity and ensure the safety of laboratory personnel, the following protocols must be strictly adhered to.

Long-Term Storage Protocol

For archival purposes or lots intended for use over several months to years, the following conditions are optimal:

-

Temperature: Store refrigerated at 2-8°C .[2][7] This is the most critical parameter for ensuring long-term stability.

-

Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen). This mitigates risks from moisture and oxidative degradation.

-

Container: Use an amber glass vial or an opaque container to protect the contents from light.[2]

-

Location: Store in a dedicated, well-ventilated, and dry chemical storage cabinet away from incompatible materials, particularly acids and oxidizing agents.[2][6]

Short-Term (In-Use) Handling

When the compound is in active use, the risk of degradation increases.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would introduce water into the stock bottle.

-

Dispensing: Weigh the required amount of material promptly in a well-ventilated area or fume hood. Minimize the time the container is open.

-

Resealing: After dispensing, purge the container headspace with an inert gas (e.g., Argon or Nitrogen) before tightly resealing the cap.

-

Return to Storage: Promptly return the container to its recommended 2-8°C storage location.

Safe Handling and Personal Protective Equipment (PPE)

Given its hazard profile (irritant, harmful if swallowed), appropriate safety measures are mandatory.[1]

-

Engineering Controls: Handle the solid material exclusively in a certified chemical fume hood to prevent inhalation of dust particles.[6] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat and ensure exposed skin is covered.

-

Conceptual Degradation Pathways

Understanding potential degradation routes is key to troubleshooting unexpected reaction outcomes. The two most probable pathways for this molecule involve the Boc group and the free amino group.

-

Acid-Catalyzed Deprotection: The primary and most likely degradation route is the cleavage of the Boc group upon exposure to acidic conditions, yielding the free 5-amino-3-methyl-1H-pyrazole.[3][5]

-

Oxidation: The electron-rich pyrazole ring and the exocyclic amino group are potential sites for oxidation in the presence of strong oxidizing agents, leading to a variety of potential byproducts.

Experimental Workflow for In-House Stability Assessment

To ensure the quality of a specific batch, particularly if it has been stored for an extended period or if storage conditions have been compromised, a self-validating stability study can be performed.

Protocol: Accelerated Stability Study

-

Initial Characterization (T=0):

-

Obtain a baseline purity profile of a reference sample kept under ideal conditions (2-8°C, inert atmosphere).

-

Preferred analytical methods: HPLC-UV for purity assessment and LC-MS to confirm the mass of the parent compound. A ¹H NMR spectrum should also be taken to confirm identity and check for impurities.

-

-

Sample Preparation and Stressing:

-

Aliquot several small samples (e.g., 1-2 mg) of the test material into separate vials.

-

Subject these aliquots to accelerated stress conditions:

-

Thermal: Place a vial in an oven at 40°C for 1 week.

-

Photolytic: Expose a sample to direct laboratory light at room temperature for 1 week.

-

Acidic: Prepare a dilute solution in a solvent like acetonitrile and add a trace amount of a weak acid (e.g., acetic acid). Let stand for 24 hours.

-

Basic: Prepare a dilute solution and add a trace amount of a weak base (e.g., triethylamine). Let stand for 24 hours.

-

-

-

Analysis and Data Comparison:

-

After the stress period, analyze each stressed sample using the same HPLC-UV and LC-MS methods established at T=0.

-

Compare the chromatograms of the stressed samples to the T=0 reference. Look for:

-

A decrease in the peak area of the parent compound.

-

The appearance of new peaks (degradants).

-

Use LC-MS to identify the mass of any significant new peaks, which may correspond to the deprotected or oxidized species.

-

-

Conclusion

The chemical integrity of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate is robust when maintained under appropriate conditions. The most critical factors for preserving its stability are strict temperature control (2-8°C) , protection from acidic contaminants , and exclusion of moisture and light . By implementing the rigorous storage and handling protocols detailed in this guide, researchers and drug development professionals can ensure the compound's purity and reactivity, thereby safeguarding the integrity and reproducibility of their synthetic endeavors.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. PubChem Compound Summary for CID 11321537. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl 5-amino-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

-

PubMed. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][3][8]triazine.... Retrieved from [Link]

Sources

- 1. tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. labsolu.ca [labsolu.ca]

- 8. wuxibiology.com [wuxibiology.com]

A Technical Guide to tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary: This technical guide provides an in-depth analysis of tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] This guide elucidates the strategic importance of the title compound, stemming from its dual-functionality: a nucleophilic C5-amino group poised for derivatization and an acid-labile N1-tert-butoxycarbonyl (Boc) protecting group that allows for controlled, sequential chemical modifications. We will explore its synthesis, characteristic reactivity, and its application as a versatile intermediate in the development of complex, biologically active molecules.

The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][4][5] Its structural features allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets through hydrogen bonding and other non-covalent interactions. This has led to the development of drugs with diverse therapeutic applications, including anti-inflammatory (Celecoxib), anticancer (Crizotinib), and antiviral agents.[1][2] The functionalization of the pyrazole nucleus, particularly with amino groups, has proven to be a highly effective strategy in drug discovery, yielding compounds with enhanced pharmacological profiles.[1][6] The 5-aminopyrazole chemotype, in particular, is a highly versatile framework for developing kinase inhibitors and other targeted therapies.[1]

Structural and Physicochemical Profile

tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (CAS: 179990-40-6) is strategically designed for synthetic utility. The N1-Boc group serves as a crucial protecting group, preventing unwanted side reactions at the "pyrrole-like" nitrogen and directing subsequent reactions to other sites on the ring.[1] Its acid-lability provides an orthogonal deprotection strategy, a key concept in multi-step synthesis.[7]

Annotated Molecular Structure

Caption: Annotated structure of the title compound.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 179990-40-6 |

| Molecular Formula | C₉H₁₅N₃O₂ |

| Molecular Weight | 197.23 g/mol |

| Appearance | Off-white to light yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.60 (s, 1H, pyrazole C4-H), 3.85 (br s, 2H, -NH₂), 2.25 (s, 3H, -CH₃), 1.60 (s, 9H, -C(CH₃)₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 150.1, 148.5, 142.3, 101.8, 82.5, 28.3, 13.7. |

| IR (KBr, cm⁻¹) | ~3430, 3320 (N-H str.), 2980 (C-H str.), 1735 (C=O str., Boc), 1630 (N-H bend). |

(Note: Spectroscopic data are representative and may vary slightly based on solvent and experimental conditions.)

Strategic Synthesis

The synthesis of substituted pyrazoles is most commonly achieved via the Knorr pyrazole synthesis or related cyclocondensation reactions.[5] For tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate, a highly efficient route involves the reaction of tert-butyl carbazate with a suitable β-functionalized nitrile, such as 3-aminocrotononitrile.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Cyclocondensation Synthesis

This protocol is a representative procedure based on established methods for pyrazole synthesis.

-

Reaction Setup: To a solution of 3-aminocrotononitrile (1.0 eq) in ethanol, add tert-butyl carbazate (1.05 eq).

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., acetic acid or p-toluenesulfonic acid, ~0.1 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Solvent Removal: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate as a solid.

Chemical Reactivity and Synthetic Utility

The synthetic value of this building block lies in the orthogonal reactivity of its two primary functional groups. The C5-amino group serves as a potent nucleophile, while the N1-Boc group can be selectively removed under acidic conditions. This allows for a programmed, step-wise elaboration of the pyrazole core.

Reactivity Pathways Diagram

Caption: Key reactivity pathways for the title compound.

Reactions at the C5-Amino Group

The exocyclic amino group is the primary site for introducing diversity. Standard nucleophilic substitution and condensation reactions proceed cleanly without affecting the Boc-protected N1 position.

-

Acylation and Sulfonylation: The formation of amides and sulfonamides is fundamental in medicinal chemistry. The reaction of the C5-amino group with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) provides the corresponding N-functionalized products in high yield.[8] These reactions are crucial for probing structure-activity relationships (SAR) around the pyrazole core.

-

Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine, which can be readily reduced in situ (e.g., with sodium borohydride or sodium triacetoxyborohydride) to yield secondary amines. This pathway provides access to a different class of derivatives with increased flexibility and basicity.[9]

Protocol: N-Sulfonylation of the C5-Amino Group

-

Dissolution: Dissolve tert-butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile.

-

Base Addition: Add triethylamine (1.2 eq) and stir the solution at room temperature.

-

Electrophile Addition: Slowly add the desired sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride, 1.1 eq) dropwise.

-

Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.[8]

-

Workup: Upon completion, dilute the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to obtain the desired sulfonamide.[8]

Deprotection of the N1-Boc Group

The Boc group is stable to most basic and nucleophilic conditions but is easily cleaved under acidic conditions, liberating the N1-H of the pyrazole ring for further functionalization.

-